molecular formula C10H9F4NO3 B8112242 (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B8112242
M. Wt: 267.18 g/mol
InChI Key: NAURIUSBIMOCMZ-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated aromatic compound is reacted with a trifluoromethoxy reagent under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate various biochemical pathways, depending on its target site and mode of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
  • (2S)-2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid
  • (2S)-2-amino-3-[4-bromo-2-(trifluoromethoxy)phenyl]propanoic acid

Uniqueness

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.

Properties

IUPAC Name

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAURIUSBIMOCMZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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